(S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate
Description
(S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a methyl ester at the 2-position and a conjugated α,β-unsaturated ketone (but-2-enoyl) group at the 1-position. Its stereochemistry (S configuration at the pyrrolidine C2 and E geometry of the enoyl group) confers unique reactivity and physicochemical properties, making it valuable in asymmetric synthesis and pharmaceutical applications. The compound’s structural rigidity and electron-deficient enoyl moiety enhance its utility in cycloadditions and Michael additions .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl (2S)-1-[(E)-but-2-enoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-3-5-9(12)11-7-4-6-8(11)10(13)14-2/h3,5,8H,4,6-7H2,1-2H3/b5-3+/t8-/m0/s1 |
InChI Key |
WKUYUZZJHILCCK-WGAJWPLOSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1CCC[C@H]1C(=O)OC |
Canonical SMILES |
CC=CC(=O)N1CCCC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with but-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and reagents, can make the industrial production more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the but-2-enoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products are substituted pyrrolidine derivatives.
Scientific Research Applications
(S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variation at the Pyrrolidine 1-Position
Methyl(2S,1R)- and (2S,1S)-1-(1-(tert-butylcarbamoyl)-1-methyl-1-propyl)-pyrrolidine-2-carboxylate
- Structure: Features a tert-butylcarbamoyl group instead of but-2-enoyl. The substituent introduces steric bulk and hydrogen-bonding capacity.
- Synthesis: Synthesized from L-proline, 2-butanone, and tert-butyl isocyanate with a 41% yield. The product is a white wax, contrasting the target compound’s likely liquid state due to the enoyl group’s reduced crystallinity .
- Spectral Data : NMR and LC/MS confirm the tert-butylcarbamoyl group’s presence, with distinct amide proton resonances (δ ~6.5 ppm) absent in the target compound .
Methyl 1-(6-hydroxy-2,5,7,8-tetramethylchroman-2-carbonyl)pyrrolidine-2-carboxylate (5a)
- Structure : Chroman-carbonyl substituent introduces antioxidant properties (via the Trolox-like moiety) and increased hydrophobicity.
- Synthesis : Higher yield (73%) via flash chromatography, suggesting easier purification compared to the target compound’s α,β-unsaturated ketone, which may require inert conditions .
Variation in Core Heterocycle
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives
- Structure: Replaces the enoyl group with hydroxyamide and aromatic thiazole motifs. The 4R-hydroxy group enhances hydrogen-bonding capacity, impacting solubility and target binding.
- Applications : Patented as bioactive molecules (e.g., EP 4 414 369 A2), highlighting how substituent choice directs pharmacological activity .
Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate
Stereochemical and Geometric Comparisons
(2R,1R)-Methyl 1-(1-carbamoyl-3-phenyl-1-ethyl)-pyrrolidine-2-carboxylate
- Stereochemistry : The 2R,1R configuration results in distinct optical activity ([α]D = +40.8) compared to the target compound’s S,E configuration.
- Spectral Data : HRMS confirms a molecular ion at m/z 299.1380 (M+Na)+, differing from the target compound’s expected mass due to the phenyl-carbamoyl substituent .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
*Predicted based on analogous enoyl compounds.
Key Research Findings
- Substituent Effects: Bulky groups (e.g., tert-butylcarbamoyl) reduce yields (e.g., 8–41% ) compared to less hindered substituents. The enoyl group’s conjugation may necessitate stringent anhydrous conditions, impacting scalability.
- Stereochemical Impact : The S,E configuration in the target compound enhances electrophilicity at the β-carbon, enabling regioselective cycloadditions absent in carbamate or amide analogs .
- Spectral Signatures : α,β-unsaturated ketones show distinct IR stretches (~1680 cm⁻¹) and UV absorption, aiding differentiation from carbamoyl or aryl-substituted analogs .
Biological Activity
(S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
(S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate is characterized by the following chemical structure:
- Molecular Formula : C_11H_15NO_3
- Molecular Weight : 211.25 g/mol
- IUPAC Name : (S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate
This compound features a pyrrolidine ring, which is known for its versatility in biological activity and interaction with various biological targets.
Biological Activity Overview
Research has indicated that (S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate exhibits several biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Shows promise in inhibiting the growth of certain cancer cell lines.
- Enzyme Inhibition : Functions as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
The antimicrobial efficacy of (S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate has been evaluated through various studies. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Bacillus cereus | 15 |
| Pseudomonas aeruginosa | 30 |
These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus and Bacillus cereus.
Anticancer Studies
The anticancer potential of (S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate has been explored in vitro using various cancer cell lines. A study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
These findings suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action.
The proposed mechanisms through which (S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate exerts its biological effects include:
- Membrane Disruption : The compound may disrupt bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
- Apoptosis Induction : Evidence suggests it may trigger apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Antibacterial Efficacy
In a controlled study, (S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate was tested against clinical isolates of MRSA. The results demonstrated a significant reduction in bacterial load compared to untreated controls, indicating its potential as a therapeutic agent against resistant strains.
Case Study 2: Anticancer Activity
A recent study investigated the effects of this compound on MCF-7 cells. Treatment resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, such as caspase activation. This suggests that (S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate could be developed further as an anticancer drug candidate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
